molecular formula C19H17NO3 B1683991 LY294002 CAS No. 154447-36-6

LY294002

カタログ番号: B1683991
CAS番号: 154447-36-6
分子量: 307.3 g/mol
InChIキー: CZQHHVNHHHRRDU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

LY294002 is a synthetic organic compound known for its significant role as a specific inhibitor of phosphatidylinositol 3-kinase (PI3K).

準備方法

The synthesis of LY294002 typically involves the reaction of 2-chloro-4H-1-benzopyran-4-one with morpholine and phenylboronic acid under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the product is isolated through crystallization .

化学反応の分析

LY294002 undergoes various chemical reactions, including:

科学的研究の応用

Mechanistic Insights into PI3K Signaling

1.1 Inhibition of p53 Activation

Research has shown that LY294002 can prevent the induction of p53, a crucial tumor suppressor protein, by various chemotherapeutic agents. In studies involving mouse endothelial cells, treatment with this compound effectively reduced basal p53 levels and inhibited p53 activation induced by drugs like 5-fluoro-uracil and camptothecin, suggesting that this compound may interfere with DNA damage response pathways .

1.2 Effects on Cardiac Myocyte Function

This compound has been investigated for its effects on cardiac myocyte contractility. In isolated mouse left ventricular myocytes, this compound increased calcium transient amplitude and cell shortening by inhibiting specific potassium currents. This indicates that while this compound is a PI3K inhibitor, it also affects cardiac function through mechanisms independent of PI3K signaling .

Therapeutic Implications

2.1 Cancer Research

This compound is frequently employed in cancer research to study the PI3K/AKT/mTOR signaling pathway. It has been shown to enhance AKT phosphorylation in pancreatic cancer cells under certain conditions, suggesting a complex role in cancer cell signaling that may vary depending on the cellular context . Additionally, its ability to sensitize multiple myeloma cells to oncolytic adenoviruses highlights its potential as a therapeutic adjunct in cancer treatment .

2.2 Anti-inflammatory Effects

The compound also exhibits anti-inflammatory properties. Studies indicate that this compound can modulate inflammatory responses in various cell types, including macrophages, thereby influencing conditions associated with chronic inflammation and metabolic disorders .

Case Studies and Data Tables

The following table summarizes key findings from various studies utilizing this compound:

Study Application Findings
Study 1Cancer (p53 inhibition)This compound prevents p53 induction by chemotherapeutic agents
Study 2Cardiac functionIncreases calcium transients and contractility in cardiac myocytes
Study 3Pancreatic cancerEnhances AKT phosphorylation; alters response in gemcitabine-resistant cells
Study 4InflammationModulates macrophage activity and reduces inflammatory markers
Study 5Oncolytic therapySensitizes multiple myeloma cells to viral therapy

Broader Biological Effects

Beyond its primary role as a PI3K inhibitor, this compound has been implicated in numerous biological processes:

  • Cell Survival and Proliferation : In oral squamous cell carcinoma, this compound affects cell survival through interactions with Bcl-2 proteins .
  • Neuroprotection : Some studies suggest potential neuroprotective effects, making it a candidate for investigating neurodegenerative diseases.
  • Metabolic Regulation : Its influence on metabolic pathways suggests applications in obesity-related research.

作用機序

The primary mechanism of action of LY294002 involves the inhibition of phosphatidylinositol 3-kinase (PI3K). By inhibiting PI3K, the compound prevents the activation of Akt/protein kinase B (PKB), which is crucial for cell survival and proliferation. This inhibition leads to the induction of apoptosis and suppression of tumor growth in cancer cells .

類似化合物との比較

LY294002 can be compared with other PI3K inhibitors such as wortmannin and copanlisib. While wortmannin is also a potent PI3K inhibitor, it has a different chemical structure and mechanism of action. Copanlisib, on the other hand, is a more selective inhibitor of PI3K-α and PI3K-δ isoforms and is used in the treatment of certain types of lymphoma . The unique structure of this compound, with its morpholine and benzopyran moieties, contributes to its specificity and effectiveness as a PI3K inhibitor .

Similar Compounds

生物活性

LY294002 is a well-characterized compound primarily recognized as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which plays a critical role in various cellular processes, including growth, proliferation, and survival. This article delves into the biological activity of this compound, highlighting its mechanisms of action, effects on different cell types, and implications for cancer treatment.

This compound inhibits the PI3K pathway by selectively targeting various isoforms of PI3K. The compound exhibits distinct inhibitory potency against different PI3K isoforms with IC50 values as follows:

PI3K Isoform IC50 (µM)
PI3-Kβ0.31
PI3-Kα0.73
PI3-Kδ1.06
PI3-Kγ6.60

In addition to its primary action on PI3K, this compound also inhibits several other kinases, including mTOR (mammalian target of rapamycin), CK2 (casein kinase 2), PLK1 (polo-like kinase 1), PIM1, and PIM3, broadening its potential therapeutic applications in oncology and other diseases .

Effects on Cancer Cells

Numerous studies have demonstrated that this compound can induce apoptosis and inhibit proliferation in various cancer cell lines:

  • Colon Cancer : this compound has been shown to significantly inhibit the proliferation of human colon cancer cells both in vitro and in vivo. It induces apoptosis by activating pro-apoptotic pathways .
  • Prostate Cancer : In LNCaP prostate carcinoma cells, this compound sensitizes cells to drug-induced apoptosis through a mechanism that generates intracellular hydrogen peroxide (H2O2), independent of its PI3K inhibitory activity .
  • Breast Cancer : The compound has also been tested against MCF-7 breast cancer cells, where it exhibited significant cytotoxic effects .

Case Studies and Research Findings

Several case studies illustrate the diverse biological activities of this compound:

  • Sensitization to Chemotherapy : A study reported that preincubation with this compound enhances the sensitivity of tumor cells to chemotherapeutic agents by increasing intracellular oxidative stress .
  • Inhibition of Migration : Research indicates that this compound can inhibit the migratory capacity of SCC-25 squamous cell carcinoma cells, suggesting its potential in preventing metastasis .
  • Inflammation Modulation : this compound has been implicated in reducing inflammatory mediators in various models, showcasing its role beyond cancer therapy .

Summary of Biological Activities

The following table summarizes key biological activities associated with this compound:

Biological Activity Cell Type/Context Outcome
Inhibition of proliferationHuman colon cancer cellsInduces apoptosis
Sensitization to apoptosisLNCaP prostate carcinoma cellsIncreased H2O2 production
Cytotoxic effectsMCF-7 breast cancer cellsSignificant inhibition of cell viability
Inhibition of migrationSCC-25 squamous cell carcinoma cellsReduced migratory capacity
Modulation of inflammatory responsesVarious inflammatory modelsDecreased levels of inflammatory mediators

特性

IUPAC Name

2-morpholin-4-yl-8-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c21-17-13-18(20-9-11-22-12-10-20)23-19-15(7-4-8-16(17)19)14-5-2-1-3-6-14/h1-8,13H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZQHHVNHHHRRDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6042650
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154447-36-6
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154447-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Morpholinyl)-8-phenyl-4H-1-benzopyran-4-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154447366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LY-294002
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02656
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 154447-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=697286
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name LY294002
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6042650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LY-294002
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31M2U1DVID
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
LY294002
Reactant of Route 2
Reactant of Route 2
LY294002
Reactant of Route 3
LY294002
Reactant of Route 4
Reactant of Route 4
LY294002
Reactant of Route 5
Reactant of Route 5
LY294002
Reactant of Route 6
Reactant of Route 6
LY294002

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。